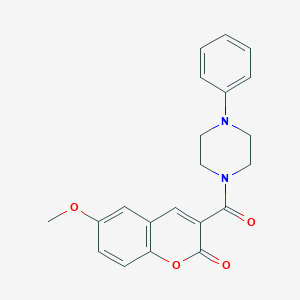
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It is a chemical compound that has been extensively researched in the scientific community due to its potential application in various fields, including medicine, sports, and agriculture.
Mechanism of Action
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one works by activating the PPARδ receptor. This receptor is involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Activation of this receptor leads to an increase in fatty acid oxidation, which in turn increases energy production and improves endurance. It also leads to a decrease in inflammation, which has been linked to the development of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one have been extensively studied. It has been shown to increase endurance and improve lipid metabolism, leading to improved physical performance. It has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential treatment for various diseases. However, it is important to note that the long-term effects of this compound are not yet fully understood.
Advantages and Limitations for Lab Experiments
The advantages of using 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one in lab experiments include its ability to activate the PPARδ receptor, which can lead to improved physical performance and anti-inflammatory effects. However, its complex synthesis method and potential side effects make it difficult to work with. Furthermore, the long-term effects of this compound are not yet fully understood, which makes it challenging to use in long-term studies.
Future Directions
There are several future directions for research on 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one. One potential area of research is its potential use in treating metabolic disorders such as obesity and diabetes. Another area of research is its potential use in treating inflammation-related diseases such as arthritis and cancer. Additionally, further research is needed to fully understand the long-term effects of this compound and its potential side effects. Further studies may also investigate the use of this compound in agriculture as a potential herbicide.
In conclusion, 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one is a synthetic PPARδ agonist that has been extensively studied for its potential application in various fields of research. Its complex synthesis method and potential side effects make it challenging to work with, but its ability to activate the PPARδ receptor has led to its potential use in treating metabolic disorders, inflammation-related diseases, and as a performance-enhancing drug. Further research is needed to fully understand the long-term effects of this compound and its potential side effects.
Synthesis Methods
The synthesis of 6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one involves several chemical reactions. The starting material is 2-hydroxybenzaldehyde, which is reacted with 4-phenylpiperazine-1-carboxylic acid to form an intermediate. This intermediate is then reacted with methoxyacetic acid to yield the final product. The synthesis of this compound is complex and requires expertise in organic chemistry.
Scientific Research Applications
6-Methoxy-3-(4-phenyl-piperazine-1-carbonyl)-chromen-2-one has been extensively studied for its potential application in various fields of research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes. In sports, it has been researched as a performance-enhancing drug due to its ability to increase endurance and improve lipid metabolism. In agriculture, it has been studied as a potential herbicide due to its ability to inhibit plant growth.
properties
Molecular Formula |
C21H20N2O4 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
6-methoxy-3-(4-phenylpiperazine-1-carbonyl)chromen-2-one |
InChI |
InChI=1S/C21H20N2O4/c1-26-17-7-8-19-15(13-17)14-18(21(25)27-19)20(24)23-11-9-22(10-12-23)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
InChI Key |
LMPFHDVZLTVZAW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
![N-(1,3-benzodioxol-5-ylmethyl)[1,1'-biphenyl]-4-sulfonamide](/img/structure/B279042.png)
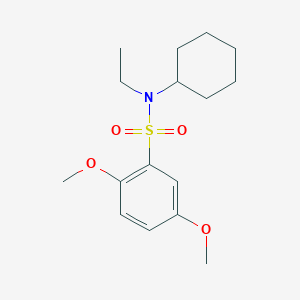

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)
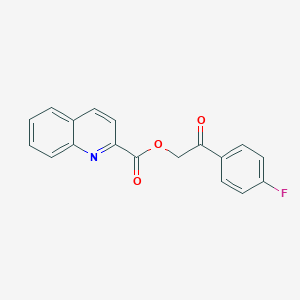
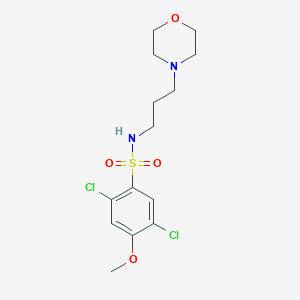

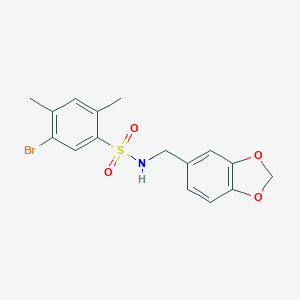

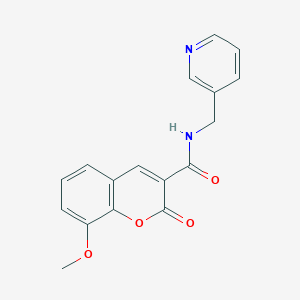
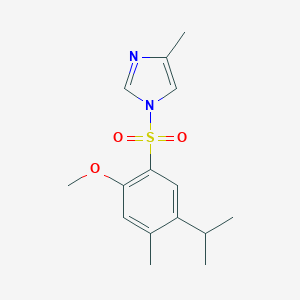
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)
